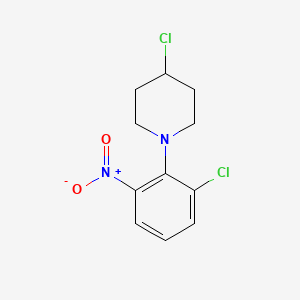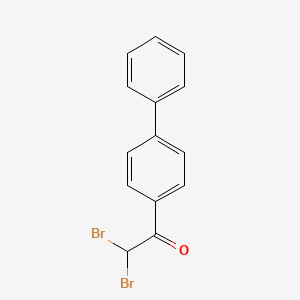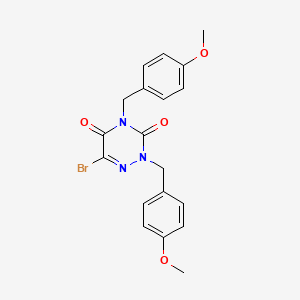
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-nitrophenyl group and an additional chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine typically involves the reaction of 4-chloronitrobenzene with piperidine. The process can be carried out under reflux conditions with a suitable base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, where the piperidine ring attacks the nitrobenzene derivative, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the product efficiently .
化学反応の分析
Types of Reactions
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted piperidine compounds .
科学的研究の応用
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
作用機序
The mechanism of action of 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
類似化合物との比較
Similar Compounds
- 4-Chloro-1-(2-nitrophenyl)piperidine
- 4-Chloro-1-(2-chloro-4-nitrophenyl)piperidine
- 4-Chloro-1-(2-chloro-6-methylphenyl)piperidine
Uniqueness
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
特性
分子式 |
C11H12Cl2N2O2 |
|---|---|
分子量 |
275.13 g/mol |
IUPAC名 |
4-chloro-1-(2-chloro-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-4-6-14(7-5-8)11-9(13)2-1-3-10(11)15(16)17/h1-3,8H,4-7H2 |
InChIキー |
ZKGKIYRUBPXAOC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1Cl)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)

![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)










